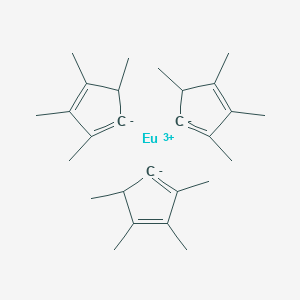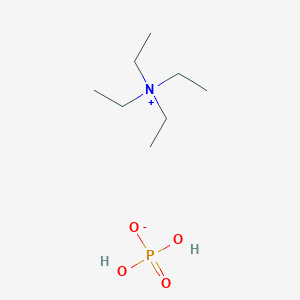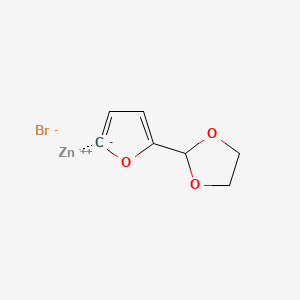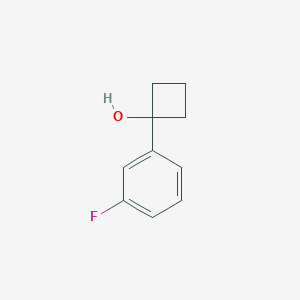
Tris(tetramethylcyclopentadienyl)europi&
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(tetramethylcyclopentadienyl)europium is a chemical compound with the molecular formula C27H39Eu. It is a coordination complex where a europium ion is bonded to three tetramethylcyclopentadienyl ligands. This compound is known for its unique properties and applications in various fields, including catalysis and materials science .
準備方法
Synthetic Routes and Reaction Conditions
Tris(tetramethylcyclopentadienyl)europium can be synthesized through the reaction of europium trichloride with tetramethylcyclopentadienyl lithium in an inert atmosphere. The reaction typically occurs in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition .
Industrial Production Methods
While specific industrial production methods for Tris(tetramethylcyclopentadienyl)europium are not widely documented, the synthesis generally follows similar laboratory procedures but on a larger scale. The key is to maintain an inert atmosphere and control the reaction conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions
Tris(tetramethylcyclopentadienyl)europium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form europium(IV) complexes.
Reduction: It can be reduced to europium(II) complexes under specific conditions.
Substitution: The tetramethylcyclopentadienyl ligands can be substituted with other ligands in the presence of suitable reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as sodium amalgam or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often require the presence of coordinating solvents like THF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield europium(IV) complexes, while reduction can produce europium(II) species .
科学的研究の応用
Tris(tetramethylcyclopentadienyl)europium has several applications in scientific research:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Materials Science: The compound is employed in the synthesis of advanced materials, such as mini-fullerene type zintl anions containing lanthanide ions
Biological Research: It is used in the study of europium-based luminescent probes for biological imaging and sensing.
作用機序
The mechanism by which Tris(tetramethylcyclopentadienyl)europium exerts its effects involves the coordination of the europium ion with the tetramethylcyclopentadienyl ligands. This coordination stabilizes the europium ion and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or luminescence .
類似化合物との比較
Similar Compounds
- Tris(cyclopentadienyl)lanthanum
- Trichloro(pentamethylcyclopentadienyl)titanium
- Tris(butylcyclopentadienyl)yttrium
Uniqueness
Tris(tetramethylcyclopentadienyl)europium is unique due to the presence of tetramethylcyclopentadienyl ligands, which provide enhanced stability and reactivity compared to other cyclopentadienyl complexes. This makes it particularly useful in catalysis and materials science .
特性
分子式 |
C27H39Eu |
|---|---|
分子量 |
515.6 g/mol |
IUPAC名 |
europium(3+);1,2,3,5-tetramethylcyclopenta-1,3-diene |
InChI |
InChI=1S/3C9H13.Eu/c3*1-6-5-7(2)9(4)8(6)3;/h3*6H,1-4H3;/q3*-1;+3 |
InChIキー |
CTPQNFQOYTZECA-UHFFFAOYSA-N |
正規SMILES |
CC1[C-]=C(C(=C1C)C)C.CC1[C-]=C(C(=C1C)C)C.CC1[C-]=C(C(=C1C)C)C.[Eu+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[5,13-Dihydroxy-6-(hydroxymethyl)-2,6-dimethyl-13-tetracyclo[10.3.1.01,10.02,7]hexadecanyl]methyl acetate](/img/structure/B12096221.png)







![5-Bromo-1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12096263.png)
![4,8-Dibromo-6-(2-ethylhexyl)-1,4-dihydrotriazolo[4,5-f][2,1,3]benzothiadiazole](/img/structure/B12096264.png)


